Urantide
CAS No.:
VCID: VC21539303
Molecular Formula: C51H66N10O12S2
Molecular Weight: 1075.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Urantide is a potent urotensin-II (U-II) receptor antagonist peptide, derived from the human U-II fragment hU-II(4-11). It is specifically modified to enhance its antagonist properties, making it a valuable tool for studying the physiological and pathological roles of U-II in the cardiovascular system . The molecular formula of urantide is C51H66N10O12S2, with a molecular weight of approximately 1075.3 g/mol . Therapeutic PotentialResearch has shown that urantide can mitigate cardiovascular conditions by antagonizing the U-II system. For instance, it has been found to improve cardiac function in models of heart failure and reduce pulmonary artery pressure in pulmonary hypertension models . Additionally, urantide regulates collagen metabolism and reduces myocardial fibrosis by inhibiting the JAK2/STAT3 pathway . Cardiovascular Effects
Mechanism of ActionUrantide acts by blocking the U-II receptor, which is involved in various cardiovascular pathologies. It also modulates the JAK2/STAT3 signaling pathway, affecting collagen metabolism and fibrosis . Potency and Selectivity
|
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Urantide | |||||||||||||||||||||
Molecular Formula | C51H66N10O12S2 | |||||||||||||||||||||
Molecular Weight | 1075.3 g/mol | |||||||||||||||||||||
IUPAC Name | (2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |||||||||||||||||||||
Standard InChI | InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 | |||||||||||||||||||||
Standard InChIKey | VXLUBANOZQJZFE-QVKHRKAHSA-N | |||||||||||||||||||||
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |||||||||||||||||||||
SMILES | CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |||||||||||||||||||||
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |||||||||||||||||||||
Sequence | DXFWXYCV(Modifications: X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, Disulfide bridge: 2-7) | |||||||||||||||||||||
Storage | -20°C | |||||||||||||||||||||
Synonyms | (Pen(5),DTrp(7),Orn(8))hU-II(4-11) 5-Pen-7-Trp-8-Orn-hU-II(4-11) urantide urotensin II (4-11), Pen(5)-Trp(7)-Orn(8)- urotensin II (4-11), penicillaminyl(5)-tryptophyl(7)-ornithyl(8)- |
|||||||||||||||||||||
PubChem Compound | 11520939 | |||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume